Cas no 2169305-56-8 (2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate)

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate
- EN300-1478637
- 2169305-56-8
-
- インチ: 1S/C9H13BrO3/c1-9(2,10)5-13-8(12)6-3-7(11)4-6/h6H,3-5H2,1-2H3
- InChIKey: DOZZUHPRSMMFJR-UHFFFAOYSA-N
- ほほえんだ: BrC(C)(C)COC(C1CC(C1)=O)=O
計算された属性
- せいみつぶんしりょう: 248.00481g/mol
- どういたいしつりょう: 248.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 43.4Ų
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478637-50mg |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 50mg |
$612.0 | 2023-09-28 | ||
Enamine | EN300-1478637-0.5g |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1478637-0.25g |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1478637-0.1g |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1478637-1.0g |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1478637-1000mg |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 1000mg |
$728.0 | 2023-09-28 | ||
Enamine | EN300-1478637-500mg |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 500mg |
$699.0 | 2023-09-28 | ||
Enamine | EN300-1478637-10000mg |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 10000mg |
$3131.0 | 2023-09-28 | ||
Enamine | EN300-1478637-2500mg |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 2500mg |
$1428.0 | 2023-09-28 | ||
Enamine | EN300-1478637-0.05g |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |
2169305-56-8 | 0.05g |
$612.0 | 2023-06-06 |
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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8. Book reviews
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9. Back matter
2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylateに関する追加情報
2-Bromo-2-Methylpropyl 3-Oxocyclobutane-1-Carboxylate (CAS No: 2169305-56-8)
The compound 2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate (CAS No: 2169305-56-8) is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in various chemical reactions and its role as an intermediate in the synthesis of complex molecules. Recent studies have highlighted its versatility in catalytic processes and its ability to participate in enantioselective reactions, making it a valuable asset in the field of asymmetric synthesis.
Structural Insights: The molecular structure of 2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate comprises a cyclobutane ring fused with a ketone group and a carboxylate ester. The bromine atom at the 2-position of the propyl chain introduces reactivity, enabling this compound to undergo various nucleophilic substitutions. The cyclobutane ring, being strained, adds to the compound's reactivity and makes it an interesting subject for studying ring-opening reactions under different conditions.
Applications in Organic Synthesis: In recent years, 2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate has been utilized as a key intermediate in the synthesis of bioactive molecules. Its ability to participate in conjugate additions and Michael acceptor reactions has been extensively explored. For instance, researchers have employed this compound in the construction of complex natural product analogs, leveraging its reactivity to achieve high levels of stereocontrol.
Catalytic Role: The compound's role as a catalyst or catalyst precursor has also been investigated. Its brominated propyl chain can act as a directing group in transition metal-catalyzed reactions, facilitating selective transformations. Recent advancements have demonstrated its utility in palladium-catalyzed cross-coupling reactions, where it serves as both a substrate and a ligand precursor.
Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of chemical compounds has come under scrutiny. 2-Bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate has been evaluated for its biodegradability and eco-friendliness. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. This attribute makes it a preferable choice for green chemistry applications.
Future Prospects: Looking ahead, the potential of 2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate lies in its adaptability to emerging chemical technologies. Its integration into flow chemistry systems and continuous manufacturing processes is being explored to enhance production efficiency and minimize waste. Additionally, ongoing research aims to uncover new reaction pathways that could expand its utility across diverse chemical sectors.
In conclusion, 2-bromo-2-methylpropyl 3-Oxocyclobutane-1-Carboxylate (CAS No: 2169305-56-8) stands as a testament to the ingenuity of modern chemical synthesis. Its unique properties and versatile applications position it as a critical component in advancing chemical research and industrial processes.
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